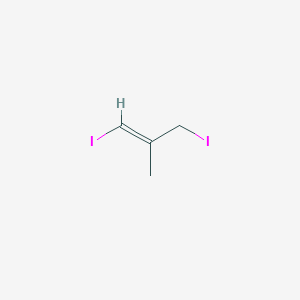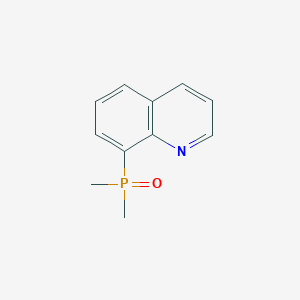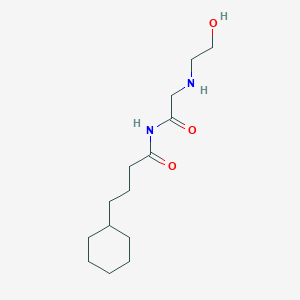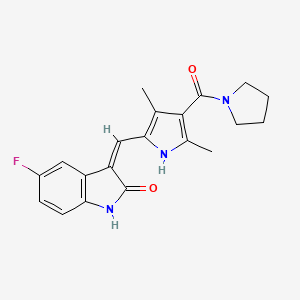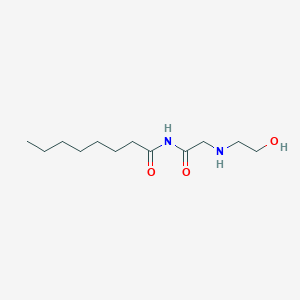
1-(3,4,5-Trimethoxyphenyl)propan-1-ol
Overview
Description
1-(3,4,5-Trimethoxyphenyl)propan-1-ol, commonly referred to as TMPP, is an organic compound belonging to the class of phenols. It is used in many scientific and industrial applications, such as organic synthesis, drug development, and lab experiments. TMPP is a versatile compound due to its ability to act as an acid, a base, and a reducing agent.
Scientific Research Applications
Molecular Structure and Analysis
1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a compound that has been explored in various scientific studies. One study focuses on the molecular structure, vibrational wavenumbers, and hyperpolarizability of a related compound, demonstrating its potential in materials science and spectroscopy. This research highlights the utility of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives in understanding molecular interactions and properties (Mary et al., 2015).
Crystal Structure and Chemical Stability
Another study discusses the crystal structure of a similar compound, emphasizing its enol form and intramolecular hydrogen bonding. This knowledge is crucial in crystallography and pharmaceutical formulation, where the stability and form of a compound affect its functionality (Wallet et al., 1995).
Cardioselectivity and Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol have been synthesized to study their affinity to beta-adrenoceptors, indicating their potential use in developing cardioselective drugs (Rzeszotarski et al., 1979).
Photostability and Photoreaction Products
The stability and photoreaction products of asarone, which includes 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives, have been studied under various conditions. This research is significant in understanding the compound's behavior under light exposure, relevant to its storage and use in light-sensitive applications (Lander & Schreier, 1991).
Synthesis and Chemical Reactions
Studies have also focused on the synthesis and reactions involving 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives, demonstrating their versatility as building blocks in organic synthesis. This highlights their importance in the synthesis of various compounds, including natural products and pharmaceuticals (Hoye & Kaese, 1982).
Antimicrobial and Antiradical Activity
The compound and its intermediates have been used in synthesizing biologically active substances, including those with antimicrobial and antiradical activity. This shows the compound's potential in developing new therapeutic agents (Ram et al., 2001).
properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7,9,13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYMDKWKEGXJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxyphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(3,4,5-Trimethoxyphenyl)propan-1-ol impact glucose uptake in muscle cells?
A1: The research indicates that 1-(3,4,5-Trimethoxyphenyl)propan-1-ol, in conjunction with another neolignan, erythro-2-(4-allyl-2,6-dimethoxy-phenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol (ADDP), promotes glucose uptake in L6 myotubes (a type of muscle cell model) by enhancing the translocation of glucose transporter 4 (GLUT4). This effect is mediated through the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. [] The study observed this effect 15 minutes after treatment with the compound mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



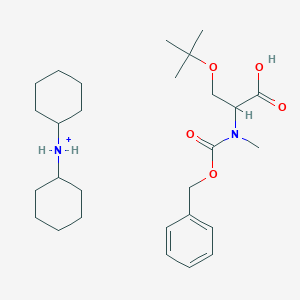

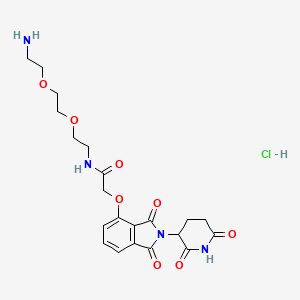
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
